molecular formula C11H10F2N2O B2989813 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole CAS No. 1029636-42-7

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole

Cat. No.: B2989813
CAS No.: 1029636-42-7
M. Wt: 224.211
InChI Key: RQTLTZHBBOVPLZ-UHFFFAOYSA-N
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Description

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is a chemical compound with the molecular formula C10H8F2N2O It is a member of the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with difluoromethyl ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyrazole oxides, reduced pyrazoles, and various substituted pyrazoles, depending on the reagents and conditions used .

Scientific Research Applications

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain bacteria and fungi by interfering with their metabolic processes. It may also interact with enzymes and receptors, leading to the modulation of biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Difluoromethyl-5-(4-methoxyphenyl)pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(difluoromethyl)-3-(4-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N2O/c1-16-8-4-2-7(3-5-8)9-6-10(11(12)13)15-14-9/h2-6,11H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQTLTZHBBOVPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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